molecular formula C9H10FIO B8607128 1-Fluoro-4-(3-iodopropoxy)benzene

1-Fluoro-4-(3-iodopropoxy)benzene

Cat. No.: B8607128
M. Wt: 280.08 g/mol
InChI Key: JSZGHKCTUAIWBO-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-iodopropoxy)benzene (CAS: 118156-84-6) is a fluorinated aromatic compound with the molecular formula C₉H₁₀FIO and a molecular weight of 264.08 g/mol . Its structure consists of a benzene ring substituted with a fluorine atom at the para position and a 3-iodopropoxy group (-O-CH₂-CH₂-CH₂-I) at the opposite para position. This compound is commercially available (e.g., American Elements) and may serve as an intermediate in organic synthesis, particularly in coupling reactions or radiopharmaceutical applications due to the iodine moiety .

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-4-(3-iodopropoxy)benzene

InChI

InChI=1S/C9H10FIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2

InChI Key

JSZGHKCTUAIWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCI)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Compound 1: 1-Chloro-4-(3-iodopropoxy)benzene
  • Structure : Chlorine replaces fluorine at the para position.
  • Molecular Formula : C₉H₁₀ClIO
  • Molecular Weight : 280.53 g/mol
  • CAS : 119795-57-2
  • The iodine in the propoxy chain retains its utility as a leaving group, but the chloro-substituted derivative may exhibit slower reaction kinetics in substitution reactions due to weaker C-Cl bond polarization compared to C-F .
Compound 2: 1-Fluoro-4-(phenylethynyl)benzene
  • Structure : A phenylethynyl group (-C≡C-Ph) replaces the 3-iodopropoxy chain.
  • Molecular Formula : C₁₄H₉F
  • CAS: Not explicitly provided (referenced as "3a" in synthesis studies) .
  • Key Differences: The ethynyl group enables participation in Sonogashira coupling reactions, contrasting with the iodopropoxy group’s propensity for nucleophilic substitution. The absence of iodine reduces molecular weight (166.22 g/mol) and alters solubility and steric properties.
Compound 3: 1-Fluoro-4-(trimethylsilyl)benzene
  • Structure : A trimethylsilyl (-Si(CH₃)₃) group replaces the iodopropoxy chain.
  • Molecular Formula : C₉H₁₃FSi
  • Molecular Weight : 168.28 g/mol
  • CAS : 455-17-4
  • Key Differences :
    • The bulky silyl group introduces significant steric hindrance, limiting accessibility to the aromatic ring in reactions.
    • Silicon’s electron-donating nature increases ring electron density, contrasting with the electron-withdrawing fluorine .
Compound 4: 1-Fluoro-4-[(trifluoromethyl)seleno]benzene
  • Structure: A trifluoromethylseleno (-SeCF₃) group replaces the iodopropoxy chain.
  • Molecular Formula : C₇H₄F₄Se
  • Molecular Weight : 242.06 g/mol
  • Key Differences :
    • The strong electron-withdrawing nature of -SeCF₃ significantly lowers the ring’s electron density, enhancing resistance to electrophilic attack.
    • Selenium’s larger atomic radius compared to iodine may alter crystal packing and intermolecular interactions .
Compound 5: 1-Fluoro-4-(2-nitroethenyl)benzene
  • Structure: A nitroethenyl (-CH=CH-NO₂) group replaces the iodopropoxy chain.
  • Molecular Formula: C₈H₆FNO₂
  • Molecular Weight : 167.14 g/mol
  • CAS: Not explicitly provided (referenced as "p-fluoro-β-nitrostyrene") .
  • Key Differences: The nitro group enhances conjugation, making the compound a candidate for materials science (e.g., nonlinear optics). The vinyl linkage allows for addition reactions, diverging from the substitution chemistry of the iodopropoxy derivative .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
1-Fluoro-4-(3-iodopropoxy)benzene -O-CH₂-CH₂-CH₂-I C₉H₁₀FIO 264.08 118156-84-6 Nucleophilic substitution, radiopharmaceuticals
1-Chloro-4-(3-iodopropoxy)benzene -Cl, -O-CH₂-CH₂-CH₂-I C₉H₁₀ClIO 280.53 119795-57-2 Slower substitution kinetics due to C-Cl bond
1-Fluoro-4-(phenylethynyl)benzene -C≡C-Ph C₁₄H₉F 166.22 N/A Sonogashira coupling, conjugated polymers
1-Fluoro-4-(trimethylsilyl)benzene -Si(CH₃)₃ C₉H₁₃FSi 168.28 455-17-4 Steric hindrance, silicon-based electronics
1-Fluoro-4-[(trifluoromethyl)seleno]benzene -SeCF₃ C₇H₄F₄Se 242.06 N/A Electron-deficient aromatic systems
1-Fluoro-4-(2-nitroethenyl)benzene -CH=CH-NO₂ C₈H₆FNO₂ 167.14 N/A Conjugated materials, photoredox catalysis

Electronic and Reactivity Insights

  • Electron Density Modulation: Electron-withdrawing groups (e.g., -SeCF₃, -NO₂) decrease ring electron density, directing electrophilic attacks to meta positions. Electron-donating groups (e.g., -O-CH₂-CH₂-CH₂-I, -Si(CH₃)₃) increase para/ortho reactivity .
  • Leaving Group Potential: Iodine in the propoxy chain facilitates SN2 reactions, whereas chloro analogs require harsher conditions .
  • Spectroscopic Signatures :
    • ¹⁹F NMR chemical shifts vary significantly: δ -36.36 ppm for -SeCF₃ derivatives vs. δ -112 to -118 ppm for fluorinated aryl ethers (data inferred from substituent effects) .

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